Cholestane-7,26-diol

概要

説明

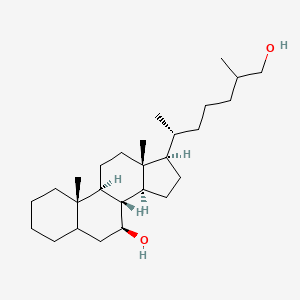

Cholestane-7,26-diol is a derivative of cholestane, a saturated tetracyclic triterpene. Cholestane derivatives are important steroid molecules that have several biological functions in the human body. Cholesterol, the primary precursor for cholestane derivatives, is an essential component of cell membranes and is required for the synthesis of hormones and bile acids .

準備方法

The preparation of cholestane-7,26-diol can be achieved through various synthetic routes. One method involves the hydroboration and oxidation of unsaturated bile alcohols. For instance, starting from 5β-cholestane-3α,7α,25-triol, dehydration with acetic anhydride and glacial acetic acid yields a mixture of 5β-cholest-24-ene-3α,7α-diol and the corresponding A25 compound. Subsequent hydroboration and oxidation of the A24 unsaturated bile alcohol result in the formation of 5β-cholestane-3α,7α,24-triol and 5β-cholestane-3α,7α,26-triol .

化学反応の分析

Enzymatic Hydroxylation at C-26

The mitochondrial cytochrome P-450 enzyme CYP27A1 (EC 1.14.15.15) catalyzes the 26-hydroxylation of 5β-cholestane-3α,7α-diol, forming 5β-cholestane-3α,7α,26-triol . This reaction is pivotal in the neutral pathway of bile acid synthesis.

Key reaction steps:

-

Substrates:

-

5β-Cholestane-3α,7α-diol

-

NADPH, O₂, and H⁺ (as cofactors)

-

-

Products:

-

5β-Cholestane-3α,7α,26-triol (25R and 25S diastereoisomers)

-

NADP⁺ and H₂O

-

-

Stereospecificity:

Comparative Hydroxylation Activity

Human liver subcellular fractions exhibit distinct hydroxylation patterns:

| Parameter | Mitochondrial Fraction | Microsomal Fraction |

|---|---|---|

| Primary Reaction | 26-hydroxylation | 25-hydroxylation |

| Efficiency | 25R-isomer: 4.2% total activity | 25R-isomer: 1.6% total activity |

| Cofactor | Adrenodoxin, NADPH | Cytochrome P-450, NADPH |

Notes:

-

Mitochondrial 26-hydroxylation initiates side-chain degradation for chenodeoxycholic acid synthesis .

-

Microsomal 25-hydroxylation produces intermediates with unclear biosynthetic roles .

Multi-Step Side-Chain Oxidation

The mitochondrial enzyme CYP27A1 further oxidizes 5β-cholestane-3α,7α,26-triol in a three-step process:

-

First Oxidation:

-

Second Oxidation:

-

Final Product:

Chenodeoxycholic acid (after additional modifications) .

Research Findings

-

Subcellular Localization: Mitochondria account for 70% of 26-hydroxylation activity in human liver, underscoring their role in bile acid synthesis .

-

Stereochemical Control: The 25R configuration is preserved through subsequent oxidation steps, ensuring metabolic specificity .

-

Pathway Cross-Talk: Microsomal 25-hydroxylated intermediates may contribute to alternative bile acid pathways, though their significance remains under investigation .

科学的研究の応用

Cholestane-7,26-diol and its derivatives have significant scientific research applications. They are used in the study of cholesterol metabolism and the biosynthesis of bile acids. Cholestane derivatives are also important in the investigation of steroid hormone action and the structural analysis of steroid molecules. Additionally, this compound has been studied for its potential antioxidant activity and its interactions with human serum albumin .

作用機序

The mechanism of action of cholestane-7,26-diol involves its interaction with various molecular targets and pathways. For example, cholestane derivatives have been shown to bind to human serum albumin through a static quenching mechanism. The binding affinity of these compounds to human serum albumin is thermodynamically favorable, indicating significant molecular interactions . Additionally, cholestane-3β,5α,6β-triol, a related compound, induces cell death in A549 cells via endoplasmic reticulum stress and autophagy activation .

類似化合物との比較

Cholestane-7,26-diol can be compared with other similar compounds, such as cholestane-3α,7α,24-triol and cholestane-3β,5α,6β-triol. These compounds share similar structural features but differ in their functional groups and biological activities. For instance, cholestane-3β,5α,6β-triol is known for its cytotoxicity towards tumor cells and its role in inducing endoplasmic reticulum stress and autophagy . Other similar compounds include 7α,26-dihydroxy-4-cholesten-3-one, which is efficiently converted to primary bile acids .

特性

IUPAC Name |

(7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O2/c1-18(17-28)8-7-9-19(2)21-11-12-22-25-23(13-15-27(21,22)4)26(3)14-6-5-10-20(26)16-24(25)29/h18-25,28-29H,5-17H2,1-4H3/t18?,19-,20?,21-,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSQRMKTVKLHAW-YVGWZKBQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCCC4)C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CCCC4)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20722257 | |

| Record name | Cholestane-7,26-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-25-6 | |

| Record name | Cholestane-7,26-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。